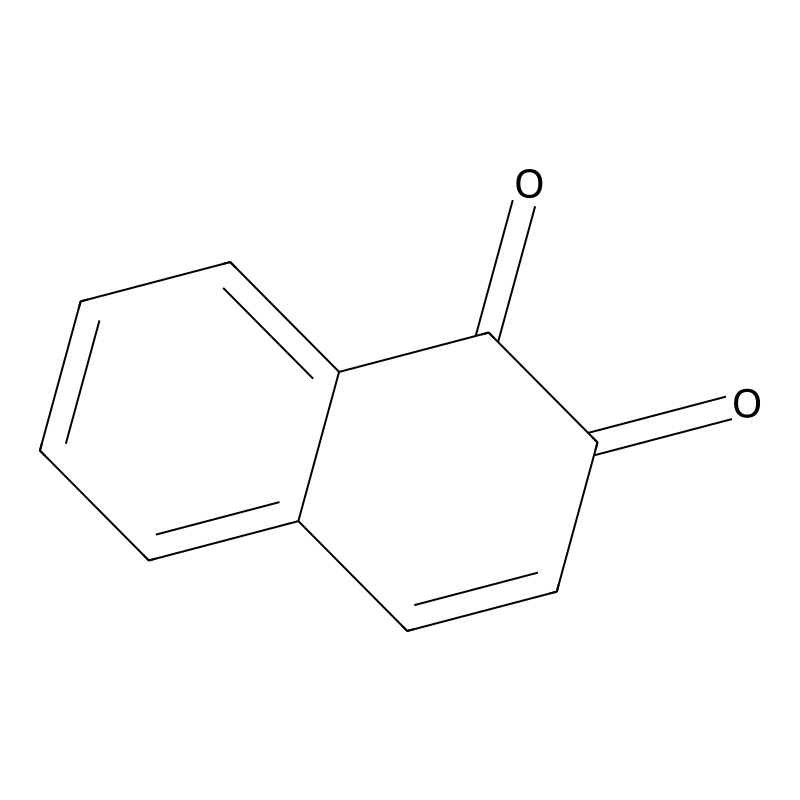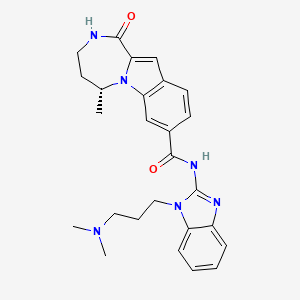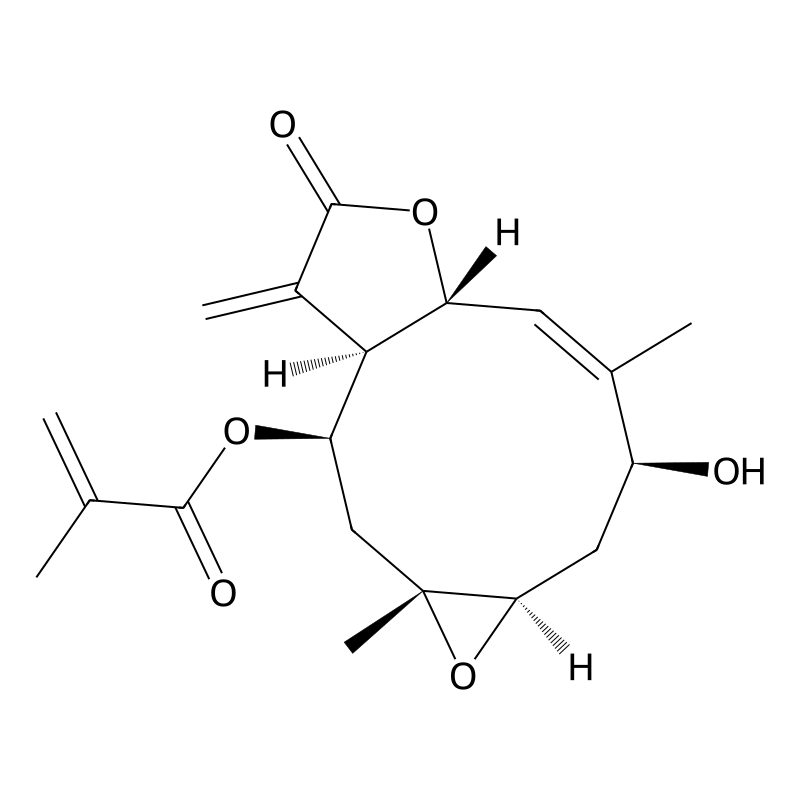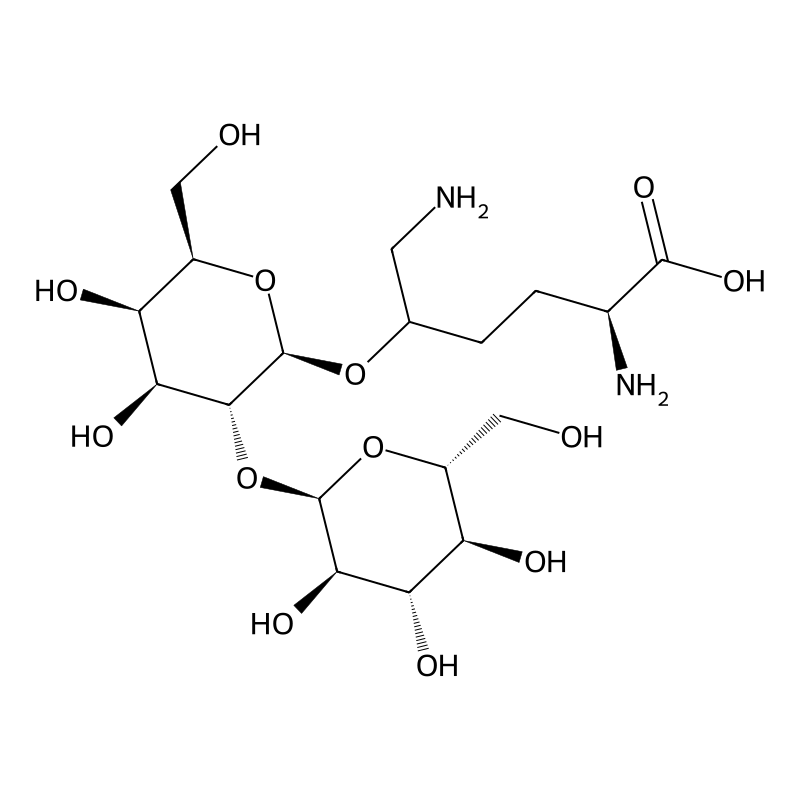1,2-Naphthoquinone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Sol in alcohol, benzene, ether, 5% sodium hydroxide, 5% sodium bicarbonate; sol in concn sulfuric acid with green color; practically insol in water
SLIGHTLY SOL IN PETROLEUM ETHER
Synonyms
Canonical SMILES
Description
Photopolymerization
Scientific Field: Green Chemistry.
Summary of Application: 1,2-Naphthoquinone derivatives, specifically vitamins K1 (phylloquinone) and K3 (menadione), are used in free radical photopolymerization.
Methods of Application: These vitamins are exposed to LED light at 405 nm, initiating the photopolymerization process.
Results: The vitamins exhibited enhanced properties in inducing free radical photopolymerization.
Anticancer Activities
Scientific Field: Cancer Chemotherapy.
Summary of Application: 1,2-Naphthoquinone-based compound, b-lapachone (ARQ 761), is being assessed for its anti-tumour activity against advanced solid tumours.
Methods of Application: The application involves the development of chemotherapeutic strategies involving novel small molecule antitumour agents.
Contraction of Trachea Smooth Muscles
Scientific Field: Pharmacology.
Summary of Application: 1,2-Naphthoquinone causes the contraction of trachea smooth muscles in guinea pig through the activation of the epidermal growth factor receptor.
Methods of Application: The application involves the exposure of guinea pig trachea smooth muscles to 1,2-Naphthoquinone.
Environmental Quinone in Diesel Exhaust Particles
Scientific Field: Environmental Science.
Summary of Application: 1,2-Naphthoquinone has been reported as an environmental quinone in diesel exhaust particles (DEP) and atmospheric particulate matter.
Methods of Application: The application involves the analysis of diesel exhaust particles and atmospheric particulate matter.
Electrochemical Processes
Scientific Field: Electrochemistry.
Summary of Application: 1,2-Naphthoquinone can be involved in a redox process and, therefore, can be used as an electrode in electrochemical processes.
Methods of Application: The application involves the use of 1,2-Naphthoquinone as an electrode in electrochemical processes.
Inhibition of Topoisomerase I and II
Scientific Field: Molecular Biology.
1,2-Naphthoquinone is a polycyclic aromatic organic compound with the chemical formula . This compound is characterized by its yellow solid form, which can appear as golden yellow needles or brown powder. It is known for its reactivity, particularly as a diketone and ortho-quinone. 1,2-Naphthoquinone is a metabolite of naphthalene and can be formed via the oxidation of 1-amino-2-hydroxynaphthalene using ferric chloride. Its presence has been noted in diesel exhaust particles and it has been implicated in various health effects due to its toxic properties, including the potential to cause cataracts in animal models .
- Toxicity: 1,2-Naphthoquinone has been shown to be cytotoxic (toxic to cells) and genotoxic (capable of damaging DNA) [, ]. Studies suggest it may play a role in the formation of cataracts and respiratory problems [, ].
- Carcinogenicity: Some research suggests 1,2-naphthoquinone may be a potential carcinogen, but more data is needed for conclusive evidence [].
- Electrophilic Reactions: The compound exhibits electrophilic behavior, allowing it to react with nucleophiles such as thiols and amines. This reactivity is crucial for its biological activity and potential toxicity.
- Reduction Reactions: It can undergo reduction to form 1,2-dihydroxynaphthalene, which implicates it in biochemical pathways involving antioxidants like ascorbic acid .
- Adduct Formation: 1,2-Naphthoquinone forms adducts with various biomolecules, including proteins and DNA, leading to genotoxic effects. Studies have shown that it can covalently bind to cysteine residues in proteins, altering their function .
The biological activity of 1,2-naphthoquinone is multifaceted:
- Cytotoxicity: It has been shown to induce cytotoxic effects in various cell types, leading to cell death through mechanisms such as oxidative stress and inflammation .
- Genotoxicity: The compound can cause DNA damage through the generation of reactive oxygen species and by directly interacting with DNA molecules, increasing the risk of mutations .
- Inflammatory Response: Exposure to 1,2-naphthoquinone triggers inflammatory pathways in cells. For instance, it has been shown to induce interleukin-11 production via extracellular signal-regulated kinase activation .
Several methods exist for synthesizing 1,2-naphthoquinone:
1,2-Naphthoquinone has several applications across different fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds due to its reactive nature .
- Biological Research: Its ability to interact with biomolecules makes it valuable in studies related to oxidative stress and cellular signaling pathways.
- Analytical Chemistry: The compound is used as a reagent in colorimetric assays for detecting amino acids and other biomolecules .
Research on interaction studies involving 1,2-naphthoquinone highlights its role in various biochemical processes:
- Protein Interactions: Studies have demonstrated that 1,2-naphthoquinone can form covalent bonds with proteins, affecting their structure and function. For example, it binds to thioredoxin enzymes, inhibiting their activity and potentially altering redox homeostasis within cells .
- DNA Interactions: The compound's ability to induce double-stranded DNA breaks suggests significant implications for understanding its genotoxic potential in human health contexts .
Several compounds are structurally or functionally similar to 1,2-naphthoquinone. Here are some notable examples:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 1,4-Naphthoquinone | Isomer | Similar reactivity but different biological effects; often less toxic than 1,2-naphthoquinone. |
| Menadione (Vitamin K3) | Naphthoquinone | Used as a dietary supplement; exhibits antioxidant properties but also potential toxicity at high doses. |
| Plumbagin | Naphthoquinone | Exhibits antimicrobial properties; known for its cytotoxic effects on cancer cells. |
Uniqueness of 1,2-Naphthoquinone
What sets 1,2-naphthoquinone apart from these similar compounds is its specific reactivity profile that leads to pronounced cytotoxicity and genotoxicity. Its ability to induce oxidative stress through reactive oxygen species generation makes it particularly noteworthy in studies related to environmental toxins and health risks associated with exposure.
Purity
Physical Description
Golden yellow solid; [Merck Index] May also be brown solid; Decomposes to a bluish-black color on standing; [CAMEO] Deep brown solid; [MSDSonline]
Color/Form
Red needles from ethe
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
1.450 at 25 °C
LogP
Odor
Decomposition
Appearance
Melting Point
145-7 °C (decomp)
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 42 of 45 companies with hazard statement code(s):;
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Therapeutic Uses
Mechanism of Action
Quinones are alpha-beta-unsaturated ketones & react with sulfhydryl groups. ... Critical biochem lesion ... /involves/ -SH groups of enzymes such as amylase & carboxylase which are inhibited by quinones. Overall mechanism may involve binding of enzyme to quinone nucleus by substitution or addition at the double bond, an oxidative reaction with -SH group, and change in redox potential. /Quinones/
Vapor Pressure
Pictograms

Irritant
Other CAS
Metabolism Metabolites
1-Naphthol was metabolized by tyrosinase, polyphenol oxidase, primarily to 1,2-naphthoquinone and to small amounts of 1,4-naphthoquinone as well as to covalently bound products. The inhibition of covalent binding by ethylenediamine, which reacts specifically with 1,2-naphthoquinone but not 1,4-naphthoquinone, suggested that most of the covalent binding was due to 1,2-naphthoquinone or a metabolite of similar structure.
In rat liver microsomal preparations, 1-naphthol is metabolized by the cytochrome p450 mixed function oxidase to 1,4-naphthoquinone and covalently bound species. The major binding species are derived from 1,4-naphthoquinone but not 1,2-naphthoquinone. 1-Naphthol is also metabolized by tyrosinase (monophenol monooxygenase; polyphenol oxidase) primarily to 1,2-naphthoquinone and covalently bound products; most of the covalent binding was derived from a 1,2-naphthoquinone derivative.
The hepatic microsomal metabolism of 1-naphthol, 1,2- and 1,4-naphthoquinone has been shown to generate active oxygen species by using electron spin resonance spin-trapping techniques. 1-Naphthol, in the presence of NADPH, and 1,2- and 1,4-naphthoquinone, with either NADH or NADPH, caused a stimulation in both the rate of microsomal oxygen consumption and the formation of superoxide spin adduct, 5,5-dimethyl-2-hydroxyperoxypyrrolidino-1-oxyl (DMPO-OOH). Superoxide dismutase, but not catalase, prevented the formation of this spin adduct, further supporting the suggestion that the superoxide free radical was the major oxy-radical formed during the microsomal metabolism of 1-naphthol and the naphthoquinones. These results are compatible with the suggestion that 1-naphthol may exert its toxicity to isolated hepatocytes and other cellular systems by metabolism to naphthoquinones followed by their redox cycling with concomittant generation of active oxygen species, in particular superoxide free radicals.
...The toxicity of 1-naphthol may be mediated by the formation of 1,2-naphthoquinone and/or 1,4-naphthoquinone, which may then be metabolized by 1-electron reduction to naphthoquinone radicals. These, in turn, may covalently bind to important cellular macromolecules or enter a redox cycle with molecular oxygen thereby generating active oxygen species. Both of these processes appear to play a role in producing the cytotoxic effects of 1-naphthol.
Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.
Wikipedia
Methods of Manufacturing
1,2-Naphthoquinone is obtained in 80% yield when 2-naphthol is oxidized by air in the liquid phase with copper(I) chloride as catalyst. Slightly lower yields are obtained when periodic acid and dimethyl formamide, iodosobenzene, or benzene seleninic anhydride is used as oxidant. A 95% yield can, however, be obtained with tetramethyloxopiperidinium chloride at low temperature. The quinone can also be obtained by the oxidation of 1-amino-2-hydroxynaphthalene hydrochloride with iron(III) chloride in hydrochloric acid.








